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Compound of Interest

Compound Name: 5-Chloro-4-hydrazinylpyrimidine

CAS No.: 122082-97-7

Cat. No.: B043786

Get Quote

Executive Summary
5-Chloro-4-hydrazinylpyrimidine (CAS: 122082-97-7) is a high-value pyrimidine scaffold

characterized by the "ortho-effect" between its electron-withdrawing chlorine at position 5 and

the nucleophilic hydrazine moiety at position 4.[1] This structural adjacency renders it a

privileged intermediate for the synthesis of fused bicyclic heterocycles, particularly

[1,2,4]triazolo[4,3-c]pyrimidines and their thermodynamically stable [1,5-c] isomers. These

bicyclic systems are critical pharmacophores in the development of kinase inhibitors (e.g.,

CDK2, EGFR) and antimicrobial agents. This guide details its physicochemical properties,

synthesis, and cyclization pathways, providing researchers with actionable protocols for drug

discovery applications.
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Property Data Note

IUPAC Name
5-Chloro-4-

hydrazinylpyrimidine

Also known as (5-

chloropyrimidin-4-yl)hydrazine

CAS Number 122082-97-7
Distinct from the 2-chloro

isomer (52476-87-6)

Molecular Formula C₄H₅ClN₄

Molecular Weight 144.56 g/mol

Physical State Solid
Typically off-white to pale

yellow crystalline powder

Solubility DMSO, DMF, MeOH (hot)
Limited solubility in water and

non-polar solvents

pKa ~3.5 (Hydrazine N)
Estimated; Pyrimidine ring N

decreases basicity

Storage 2–8°C, Inert Atmosphere
Hygroscopic; oxidation-

sensitive over time

Synthesis & Purity Analysis
The synthesis of 5-chloro-4-hydrazinylpyrimidine relies on a nucleophilic aromatic

substitution (

) of 4,5-dichloropyrimidine. The reaction exploits the differential reactivity of the pyrimidine ring
positions: the 4-position is significantly more electrophilic than the 5-position due to the para-
like resonance effect of the ring nitrogens.

Synthetic Route
Precursor: 4,5-Dichloropyrimidine Reagent: Hydrazine hydrate (excess) Solvent: Ethanol or

Methanol Mechanism:

displacement of the 4-chloro substituent.
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Regioisomer Contamination: The 5-position is relatively inert to

under mild conditions, minimizing the formation of 4-chloro-5-hydrazinylpyrimidine. However,
if starting from 2,4,5-trichloropyrimidine, regioselectivity between C2 and C4 becomes
critical.

Bis-substitution: Use of excess hydrazine (2.0–3.0 equivalents) prevents the formation of

4,4'-bis(pyrimidine) byproducts where the product reacts with another equivalent of starting

material.

Reactivity: The "Ortho-Effect" & Cyclization
Pathways
The core utility of 5-chloro-4-hydrazinylpyrimidine lies in its ability to undergo cyclization to

form fused ring systems. The 5-chloro group plays a dual role: it provides steric influence

during initial condensation and serves as a handle for subsequent cross-coupling (e.g., Suzuki-

Miyaura) after the bicyclic ring is formed.

Pathway A: Triazolopyrimidine Formation
Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields

[1,2,4]triazolo[4,3-c]pyrimidine. A critical phenomenon in this series is the Dimroth

Rearrangement, where the kinetically formed [4,3-c] isomer rearranges to the

thermodynamically more stable [1,2,4]triazolo[1,5-c]pyrimidine under acidic, basic, or thermal

conditions.

Pathway B: Oxidative Cyclization
Condensation with aldehydes yields hydrazones, which can be oxidatively cyclized using

reagents like Iodobenzene Diacetate (IBD) or Trichloroisocyanuric Acid (TCCA). This route

allows for the introduction of aryl/alkyl substituents at the triazole 3-position.

Pathway Visualization
The following diagram illustrates the divergent synthesis of triazolopyrimidines and the

rearrangement equilibrium.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b043786/docs?utm_src=pdf-body#technical-monograph-5-chloro-4-hydrazinylpyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043786?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Chloro-4-
hydrazinylpyrimidine

Hydrazone
Intermediate

 R-CHO
(Condensation)

[1,2,4]Triazolo[4,3-c]
pyrimidine (Kinetic)

 R-C(OEt)3
(Orthoester)

 Oxidant
(IBD/TCCA)

[1,2,4]Triazolo[1,5-c]
pyrimidine (Thermodynamic)

 Dimroth Rearrangement
(Acid/Base/Heat)

Click to download full resolution via product page

Figure 1: Divergent cyclization pathways and the Dimroth rearrangement equilibrium.

Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-4-
hydrazinylpyrimidine
Objective: Preparation of the core scaffold from 4,5-dichloropyrimidine.

Setup: Charge a round-bottom flask with 4,5-dichloropyrimidine (1.0 eq) and Ethanol (10

mL/g).

Addition: Cool the solution to 0–5°C. Dropwise add Hydrazine Hydrate (2.5 eq) over 15

minutes. The reaction is exothermic.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

by TLC (EtOAc/Hexane) or LC-MS.

Workup:

The product typically precipitates as a solid.

Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess

hydrazine.

Purification: Recrystallize from Ethanol/Water if necessary.

Validation:
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1H NMR (DMSO-d6): Look for pyrimidine protons (s, 1H at ~8.5 ppm) and hydrazine

broad singlets (NH at ~9.0 ppm, NH2 at ~4.5 ppm).

Protocol 2: Cyclization to 8-Chloro-[1,2,4]triazolo[4,3-
c]pyrimidine
Objective: Formation of the bicyclic core using triethyl orthoformate.

Setup: Suspend 5-Chloro-4-hydrazinylpyrimidine (1.0 eq) in Triethyl Orthoformate (TEOF)

(5–10 eq). TEOF acts as both reagent and solvent.

Reaction: Heat the mixture to reflux (approx. 146°C) for 3–6 hours.

Monitoring: Monitor the disappearance of the hydrazine starting material.

Workup:

Cool to RT. The product may precipitate.[2]

If no precipitate, concentrate under reduced pressure.

Triturate the residue with hexanes or diethyl ether to induce crystallization.

Note on Rearrangement: If the [1,5-c] isomer is desired, prolong heating or add a catalytic

amount of acetic acid.

Applications in Medicinal Chemistry
Kinase Inhibition
The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is an isostere of the purine core found in ATP. The

8-chloro substituent (originating from the 5-chloro precursor) is strategically positioned to

interact with the "gatekeeper" residue in kinase binding pockets or to serve as a vector for

solubilizing groups via Suzuki coupling.

Antimicrobial Agents
Hydrazones derived from 5-chloro-4-hydrazinylpyrimidine have demonstrated antifungal and

antibacterial activity. The electron-withdrawing chlorine enhances the lipophilicity and metabolic
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stability of the pyrimidine ring, improving bioavailability.

Agrochemicals
The scaffold is used in the synthesis of triazolopyrimidine sulfonamide herbicides, where the

bicyclic system mimics the transition state of acetolactate synthase (ALS) enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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